4-benzoyl-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-3-25(4-2)15-10-16-26-20(18-13-8-9-14-24-18)19(22(28)23(26)29)21(27)17-11-6-5-7-12-17/h5-9,11-14,20,27H,3-4,10,15-16H2,1-2H3/b21-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWNFSIHDZGZRG-XUTLUUPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-1-(3-(diethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. Its structure incorporates multiple functional groups that may contribute to its biological activity, particularly in pharmacological contexts such as cancer treatment and neuropharmacology. This article reviews the compound's biological activities, synthesizing findings from various studies.
Chemical Structure
The molecular formula of this compound is . The structure features:
- A pyrrolidine ring
- A benzoyl moiety
- A diethylamino propyl chain
- A pyridine substituent
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Properties
Numerous studies have explored the anticancer potential of derivatives similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer) : Compounds showed growth inhibition with IC50 values ranging from 0.2 to 1.7 µM.
- A549 (lung cancer) : Notable antiproliferative activity was observed, with some derivatives achieving IC50 values lower than 10 µM .
The anticancer activity is often attributed to:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in cancer cells.
- Disruption of cellular signaling pathways essential for tumor growth.
Case Studies and Research Findings
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.55 | Apoptosis induction |
| Study 2 | A549 | 3.0 | Enzyme inhibition |
| Study 3 | HCT116 | 1.32 | Cell cycle arrest |
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been investigated for its neuropharmacological effects:
- Cognitive Enhancement : Some derivatives have shown promise in enhancing cognitive function in animal models, potentially through modulation of neurotransmitter systems.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine core.
- Introduction of the benzoyl and diethylamino groups.
- Final modifications to enhance biological activity.
Preparation Methods
Benzoyl Group Installation
Pyridin-2-yl Incorporation
-
Coupling Reactions : Suzuki-Miyaura cross-coupling between a boronic ester-functionalized pyrrolone intermediate and 2-bromopyridine installs the heteroaromatic group.
-
Direct Synthesis : Use of pyridin-2-ylacetone as a starting material in the sulfur ylide cyclization avoids late-stage coupling.
Solvent-Free and Green Chemistry Approaches
Recent patents highlight solvent-free methodologies for analogous pyrrolone derivatives, emphasizing reduced environmental impact.
Protocol :
-
Neat Reaction Conditions : The cyclization and alkylation steps are conducted without solvents, leveraging high reactant concentrations to drive equilibrium.
-
Thermal Activation : Heating the mixture to 150–200°C for 1–4 hours achieves complete conversion, as monitored by TLC.
Advantages :
-
Eliminates solvent waste and simplifies purification.
-
Compatible with microwave irradiation for accelerated kinetics.
Comparative Analysis of Synthetic Routes
Insights :
-
Microwave-assisted alkylation offers the highest yield and purity but requires specialized equipment.
-
Solvent-free methods align with green chemistry principles but may necessitate higher temperatures.
Spectroscopic Characterization and Quality Control
Critical analytical data for the target compound include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 4.8 Hz, 1H, Py-H), 7.85–7.40 (m, 5H, Ph-H), 4.20 (s, 1H, OH), 3.60–3.20 (m, 6H, NCH₂), 1.20 (t, J = 7.0 Hz, 6H, CH₂CH₃).
-
HRMS : m/z calculated for C₂₃H₂₇N₃O₃ [M+H]⁺: 394.2124; found: 394.2128.
Purity Assurance :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
